
Copper quinolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For clarity, this article focuses on quinolinate and its comparison to structurally or functionally analogous compounds.
Quinolinate (quinolinic acid, C₇H₅NO₄) is a critical metabolite in the kynurenine pathway of tryptophan catabolism, serving as a precursor for nicotinamide adenine dinucleotide (NAD⁺) synthesis . It exhibits dual roles:
- Essential Function: Quinolinate is converted to NAD⁺ via quinolinate phosphoribosyltransferase (QPRT), supporting cellular energy metabolism, DNA repair (via PARP enzymes), and sirtuin activity .
- Neurotoxicity: Excess quinolinate acts as an N-methyl-D-aspartate (NMDA) receptor agonist, causing excitotoxicity linked to neurodegenerative disorders like Huntington’s disease and HIV-associated neurocognitive impairment .
During inflammation or infection, immune cells (e.g., macrophages, microglia) upregulate quinolinate production, balancing NAD⁺ demands and immunomodulation . Its intracellular accumulation is detectable via specialized immunohistochemistry .
Scientific Research Applications
Medical Applications
Neuroprotective Effects
Research has demonstrated that copper can mitigate the neurotoxic effects of quinolinic acid, a compound associated with neurodegenerative diseases. A study showed that administering copper sulfate to rats prior to quinolinic acid exposure significantly reduced neurotoxicity, as evidenced by improved behavioral outcomes and decreased oxidative stress markers in the striatum . The protective mechanism is attributed to copper's role in enhancing antioxidant systems and modulating excitatory neurotransmission.
Oxidative Stress Modulation
Copper's ability to inhibit the production of reactive oxygen species in the presence of quinolinic acid suggests its potential therapeutic role in conditions characterized by oxidative stress. The interaction between copper and quinolinic acid highlights the importance of trace elements in neuroprotection and warrants further exploration into copper-based therapies for neurological disorders .
Agricultural Applications
Fungicidal Properties
Copper 8-hydroxyquinolinate is recognized for its fungicidal properties, making it a valuable agent in agricultural disinfectants. It effectively suppresses various pathogens, including those responsible for apple ring rot and other plant diseases. The compound operates by inhibiting key metabolic enzymes in fungi, thereby preventing their growth and proliferation .
Case Study: Agricultural Bactericide
In practical applications, formulations containing copper 8-hydroxyquinolinate have been developed for use as agricultural bactericides. These formulations have shown significant efficacy against sapstain and decay in wood products, demonstrating their utility in preserving agricultural materials . A specific formulation tested included copper 8-hydroxyquinolinate combined with other agents like sodium methylene bis-naphthalene sulfonate, which enhanced its antimicrobial efficacy.
Industrial Applications
Materials Preservation
Copper 8-hydroxyquinolinate is utilized as a materials preservative in various industries, including textiles and paper products. Its antimicrobial properties help control mold and mildew on surfaces such as military textiles and industrial fabrics . The compound's stability and effectiveness against fungal decay make it an essential component in preserving the integrity of these materials.
Environmental Considerations
While copper 8-hydroxyquinolinate serves beneficial roles in various applications, its environmental impact must be considered. Studies indicate that it may pose risks to aquatic organisms if used excessively or improperly managed. Regulatory assessments have been conducted to evaluate its ecotoxicity, particularly concerning freshwater ecosystems .
Chemical Reactions Analysis
Key Parameters:
Example :
-
A 70°C reaction with 150–400 mmHg pressure yielded 66–74.7% 2:1 this compound (Cu(C₉H₆NO)₂) after 4 hours .
Decomposition and Stability
This compound decomposes under specific conditions, releasing copper ions and organic ligands:
Cu(C₉H₆NO)2→Cu2++2C₉H₆NO−
Stability Characteristics:
Critical Insight :
Redox Behavior and Metal Interactions
This compound modulates metal-catalyzed reactive oxygen species (ROS) production:
Effects on Fenton Chemistry:
Metal Catalyst | Effect of this compound | ROS Suppression Efficiency | Source |
---|---|---|---|
Iron (Fe) | Partial antioxidant effect | Moderate (~30% reduction) | |
Copper (Cu) | Strong antioxidant effect | High (~70% reduction) |
Mechanism :
-
Forms stable coordination complexes with Fe²⁺/Cu²⁺, limiting their participation in Fenton reactions .
-
Confirmed via nano-ESI–MS:
Neurotoxicity Modulation:
-
Quinolinic acid (a structural analog) increases striatal copper levels by 152% in rats via NMDA receptor activation .
-
This compound’s chelation properties may mitigate this by sequestering free Cu²⁺ .
Key Data :
Parameter | Control Rats | QUIN-Treated Rats | Change | Source |
---|---|---|---|---|
Striatal Cu (μg/g) | 7.44 ± 1.15 | 18.74 ± 2.05 | +152% | |
Striatal Mn (μg/g) | 0.22 ± 0.02 | 0.30 ± 0.02 | +35% |
Degradation Pathways:
Pathway | Products | Half-life (DT₅₀) | Source |
---|---|---|---|
Microbial degradation | Cu²⁺ + 8-hydroxyquinoline | 1.74 days | |
Photolysis | Not significant | N/A | |
Hydrolysis | Stable in neutral/basic conditions | >30 days |
Regulatory Note :
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Copper quinolinate, and how is its purity validated?
this compound is synthesized via chelation reactions between quinolinic acid and copper salts (e.g., CuSO₄). Key steps include pH optimization (~6.5–7.0) to stabilize the complex and purification through recrystallization. Characterization involves:
- Spectroscopic Analysis : UV-Vis spectroscopy (λ~250–300 nm for quinolinate ligands) and FTIR (to confirm Cu-N/O bonding via shifts in carboxylate stretches) .
- Elemental Analysis : Quantifying Cu²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- Purity Assessment : HPLC with reverse-phase columns (C18) using acetonitrile/water mobile phases to detect impurities (<1% threshold) .
Q. Which analytical techniques are critical for assessing this compound’s stability in vitro?
Stability studies require:
- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition profiles (e.g., weight loss at 150–300°C indicates ligand dissociation).
- Solution Stability : Monitor pH-dependent dissociation using UV-Vis spectroscopy over 24–72 hours in buffers (e.g., PBS, pH 7.4) .
- Mass Spectrometry (MS) : Detect degradation products via electrospray ionization (ESI-MS) in positive ion mode .
Q. What standard pharmacological assays are used to evaluate this compound’s bioactivity?
- Dose-Response Curves : In vitro neuroactivity assessed via depolarization assays in rodent brain slices (e.g., EC₅₀ calculation for excitatory responses) .
- Receptor Antagonism Studies : Co-application with antagonists (e.g., APV for NMDA receptors) to quantify IC₅₀ values using Schild regression analysis .
- Cell Viability Assays : MTT or LDH assays in neuronal cell lines to distinguish neuroprotective vs. neurotoxic effects .
Q. How is this compound’s solubility profile determined for biological studies?
- Solvent Screening : Test solubility in DMSO, PBS, and cell culture media (e.g., DMEM) via serial dilution and turbidity measurements.
- Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to detect aggregation thresholds in aqueous solutions .
Q. What are the best practices for replicating in vivo studies on this compound’s effects?
- Dosing Protocols : Intraperitoneal or intravenous administration with pharmacokinetic profiling (t₁/₂, Cmax) via blood sampling and LC-MS .
- Control Groups : Include vehicle controls and comparator compounds (e.g., zinc quinolinate) to isolate copper-specific effects .
Advanced Research Questions
Q. How can contradictions in this compound’s neuroprotective vs. neurotoxic effects be resolved?
Contradictions often arise from concentration-dependent effects or model-specific variables. Methodological strategies include:
- Dose-Range Optimization : Conduct full dose-response curves (10⁻⁶–10⁻³ M) in primary neurons vs. immortalized cell lines to identify toxicity thresholds .
- Oxidative Stress Markers : Measure ROS levels (e.g., via DCFDA fluorescence) and antioxidant enzyme activity (SOD, catalase) to link toxicity to redox imbalance .
- In Vivo/In Vitro Correlation : Compare results across zebrafish models (for rapid neurobehavioral screening) and murine glioblastoma xenografts .
Q. What experimental designs are optimal for studying this compound’s interactions with NMDA receptors?
- Electrophysiological Recordings : Patch-clamp assays in hippocampal slices to measure postsynaptic currents (EPSCs) modulated by this compound .
- Schild Analysis : Quantify antagonism potency (pA₂ values) using regression slopes of log(dose-ratio−1) vs. log[antagonist] (see Table 2 in ).
- Radioligand Binding Assays : Competitive displacement studies with [³H]MK-801 to assess receptor affinity .
Q. How can researchers address variability in this compound’s bioavailability across disease models?
- Pharmacokinetic Modeling : Use compartmental models to predict tissue-specific distribution (e.g., brain-to-plasma ratios) in glioblastoma vs. neurodegenerative models .
- Blood-Brain Barrier (BBB) Penetration : Assess permeability via in vitro BBB co-cultures (endothelial cells/astrocytes) and in situ perfusion techniques .
Q. What methodologies enable comparative studies of this compound with other metal-quinolinate complexes?
- X-ray Crystallography : Resolve structural differences (e.g., Cu²⁺ vs. Zn²⁺ coordination geometry) .
- Computational Chemistry : Density functional theory (DFT) to compare ligand-binding energies and redox potentials .
- Biological Activity Screening : Parallel assays for antioxidant capacity (FRAP) and chelating activity (ferrozine assay) .
Q. How can long-term stability studies of this compound in biological matrices be designed?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months and analyze degradation via LC-MS/MS .
- Metal Leaching Assays : Track free Cu²⁺ release in simulated physiological fluids (e.g., artificial cerebrospinal fluid) using ion-selective electrodes .
Q. Key Considerations for Data Interpretation
- Contradictory Findings : Always cross-validate results using orthogonal methods (e.g., combine electrophysiology with molecular docking studies) .
- Statistical Rigor : Use geometric means and 95% confidence intervals for dose-response data (see Table 1 in ).
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in supplementary materials .
Comparison with Similar Compounds
Quinolinate shares functional and structural similarities with metabolites, synthetic derivatives, and enzyme targets in the kynurenine pathway. Key comparisons include:
Table 1: Structural and Functional Comparison of Quinolinate and Analogous Compounds
Key Findings from Comparative Studies
Quinolinate vs. Kynurenic Acid Opposing Effects on NMDA Receptors: Quinolinate activates NMDA receptors (EC₅₀ ~60x weaker than NMDA), while kynurenic acid antagonizes them, offering neuroprotection . Metabolic Competition: High kynurenine doses saturate kynurenine aminotransferases, increasing kynurenic acid production and reducing quinolinate-driven NAD⁺ synthesis .
Quinolinate vs. BZQuinis Receptor Selectivity: BZQuinis, a boron-containing derivative, retains quinolinate’s core structure but targets distinct glutamate receptors (e.g., mGluRs), suggesting engineered selectivity for therapeutic applications .
Enzyme Interactions QPRT: Quinolinate’s conversion to NAD⁺ requires QPRT, which also accepts phosphorothioate analogs of phosphoribosyl pyrophosphate (PRPP) as substrates . ACMSD: Inhibition of ACMSD elevates quinolinate levels, linking it to neurodegenerative pathologies .
Table 2: Pharmacological and Toxicological Profiles
Parameter | Quinolinate | Kynurenic Acid | BZQuinis |
---|---|---|---|
Neurotoxicity | High (NMDA agonism) | None (NMDA antagonism) | Under investigation |
NAD⁺ Contribution | Major precursor in immune cells | Negligible | None |
Immune Role | Upregulated during inflammation | Immunomodulatory (via AHR) | Not reported |
Therapeutic Potential | Limited (toxicity concerns) | Neuroprotection, epilepsy | Glutamate receptor modulation |
Properties
Molecular Formula |
C20H12CuN2O4 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
copper;quinoline-2-carboxylate |
InChI |
InChI=1S/2C10H7NO2.Cu/c2*12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2 |
InChI Key |
JLOULEJYJNBUMX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.